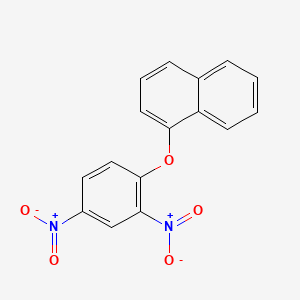

1-(2,4-Dinitrophenoxy)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

3761-15-7 |

|---|---|

Molecular Formula |

C16H10N2O5 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

1-(2,4-dinitrophenoxy)naphthalene |

InChI |

InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |

InChI Key |

BCGKQGJTZQCWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions

The generally accepted mechanism for SNAr reactions of activated aryl ethers proceeds via a two-step addition-elimination pathway. This involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to yield the final substitution product. researchgate.net

Studies on Meisenheimer Complex Formation and Stability

The formation of a Meisenheimer complex is a critical step in the SNAr reactions of 1-(2,4-dinitrophenoxy)naphthalene and related compounds. The presence of two nitro groups on the naphthalene (B1677914) ring significantly stabilizes this intermediate by delocalizing the negative charge. researchgate.net

In the reaction of aryl 1-(2,4-dinitronaphthyl) ethers with piperidine (B6355638) in dimethyl sulfoxide (B87167) (DMSO), the mechanism involves a rapid nucleophilic attack on the C1 position of the naphthalene ring. This initial step forms a zwitterionic intermediate, which then undergoes deprotonation to form the more stable anionic Meisenheimer complex. researchgate.net The stability of this complex is crucial, as it allows the reaction to proceed towards substitution rather than reverting to the reactants. researchgate.netresearchgate.net The 2,4-dinitro substitution pattern is highly effective at providing this stabilization, making these compounds good substrates for SNAr reactions. researchgate.net

Specialized examples, such as spirocyclic Meisenheimer complexes, which can be formed from derivatives like 1-(hydroxyalkoxy)-2,4-dinitronaphthalenes, are noted for their exceptional stability. This stability is attributed to the chelate effect of the spirocyclic ring, which can be isolated and characterized using various spectroscopic methods. researchgate.netmdpi.com

Proton Transfer Dynamics in Reaction Pathways

Similarly, studies on the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with various aniline (B41778) derivatives in DMSO also point to a rate-limiting proton transfer mechanism. researchgate.netresearchgate.net The reaction is catalyzed by a second molecule of the amine nucleophile, which facilitates the proton removal from the zwitterionic intermediate. researchgate.net This catalytic role is a common feature in SNAr reactions with amine nucleophiles, especially in aprotic solvents. scirp.org The kinetic data, showing the reaction rate's dependence on the square of the amine concentration, substantiates this base-catalyzed deprotonation step. researchgate.net

Role of Leaving Groups in Reaction Rates

The nature of the leaving group can significantly influence the rate and mechanism of SNAr reactions. In the substitution reactions of aryl 1-(2,4-dinitronaphthyl) ethers, the aryloxy group is displaced. researchgate.net Research on analogous systems, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, shows that substituents on the phenoxy leaving group affect the reaction kinetics. For instance, the catalytic effect of a second amine molecule was found to decrease as the electron-withdrawing ability of the substituent on the leaving group increased. nih.gov

In many SNAr reactions of activated systems like 2,4-dinitrophenyl halides, the rate-determining step is the initial nucleophilic attack, leading to the well-known "element effect" where fluoride (B91410) is the best leaving group (F > Cl > Br > I). nih.gov However, for substrates with phenoxide leaving groups, such as those derived from phenyl 2,4,6-trinitrophenyl ethers, the decomposition of the Meisenheimer intermediate and the departure of the leaving group can become the rate-limiting step. researchgate.net For the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, the reaction was found to be only poorly dependent on the nature of the aryloxy substituent, suggesting that the leaving group's departure is not the sole rate-determining factor in this specific system. researchgate.net

Kinetic Analysis of Reactivity

Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For this compound and its analogues, kinetic data have been instrumental in elucidating the mechanistic details discussed above.

Determination of Rate Constants and Orders of Reaction

For the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with a series of substituted anilines, pseudo-first-order rate constants (kobs) were determined under conditions of excess amine. These observed rate constants showed a linear relationship with the square of the aniline concentration, confirming the third-order nature of the reaction and allowing for the calculation of the third-order rate constants (kN). researchgate.net

| Substituent in Aniline | 10² kN (L²·mol⁻²·s⁻¹) |

|---|---|

| 4-OCH₃ | 58.22 |

| 4-CH₃ | 12.96 |

| H | 1.42 |

| 4-Cl | 0.45 |

| 3-Cl | 0.18 |

| 4-CN | 0.02 |

Influence of Substituent Effects on Reaction Kinetics (e.g., Hammett Equation Analysis)

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that electron-donating groups accelerate the reaction, implying a buildup of positive charge (or loss of negative charge) at the reaction center in the transition state. wikipedia.org

For the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with substituted anilines, a Hammett analysis yielded a large negative ρ value ranging from -4.53 to -5.18. researchgate.net This indicates a high sensitivity to substituent effects and is consistent with a mechanism where the nucleophilic attack of the aniline nitrogen on the electron-deficient naphthalene ring occurs, leading to a transition state with significant positive charge development on the aniline moiety. researchgate.net

Conversely, when examining the effect of substituents on the leaving group in the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with piperidine, a positive ρ value was obtained. nih.gov The Yukawa-Tsuno plots yielded ρY = +1.85 for the uncatalyzed pathway and ρY = +0.73 for the catalyzed pathway. A positive ρ value in this context means that electron-withdrawing substituents on the phenoxy leaving group accelerate the reaction by making the leaving group more stable and easier to displace. nih.gov

| Reaction System | Variable Substituent Location | Reaction Constant (ρ) | Reference |

|---|---|---|---|

| Phenyl 1-(2,4-dinitronaphthyl) ether + Substituted Anilines | On Aniline Nucleophile | -4.53 to -5.18 | researchgate.net |

| 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes + Piperidine (uncatalyzed) | On Phenoxy Leaving Group | +1.85 | nih.gov |

| 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes + Piperidine (catalyzed) | On Phenoxy Leaving Group | +0.73 | nih.gov |

Activation Parameters and Transition State Characterization

Kinetic and mechanistic investigations into the reactions of aryl 1-(2,4-dinitronaphthyl) ethers, compounds closely related to this compound, have provided significant insights into their transition states and activation parameters. The piperidinolysis of these ethers in dimethyl sulfoxide (DMSO) has been shown to be a third-order reaction. researchgate.netaqnu.edu.cn The proposed mechanism involves a rapid initial nucleophilic attack by piperidine on the C1 carbon of the naphthalene ring to form a zwitterionic intermediate. researchgate.net This is followed by a slow, rate-determining deprotonation of this intermediate by a second molecule of piperidine to yield a Meisenheimer ion. researchgate.netaqnu.edu.cn This pathway is classified as a specific base (SB) catalysis mechanism. researchgate.net

Theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level support this two-step mechanism, where the proton transfer is the rate-determining step. researchgate.netresearchgate.net Computational studies confirm that the C1 carbon atom is the most electrophilic center on the ether, making it susceptible to nucleophilic attack. researchgate.net The transition state is described as being significantly associative and resembling the Meisenheimer intermediate. researchgate.netaqnu.edu.cn

While specific activation parameters for the aminolysis of this compound are not extensively documented, data from analogous systems provide valuable context. For instance, the aminolysis of other activated dinitrophenyl derivatives reveals key thermodynamic characteristics of these SNAr reactions. The reactions are typically characterized by low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), which is consistent with a bimolecular reaction involving a highly ordered, associative transition state. scirp.orgresearchgate.net The negative entropy of activation reflects the loss of degrees of freedom as two reactant molecules combine to form the transition state complex. psu.edu

Activation Parameters for Aminolysis of Related Dinitrophenyl Compounds

| Reactant | Nucleophile | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|---|---|

| 3,4-Dinitrophenyl Cinnamate | Morpholine | 80% H₂O / 20% DMSO | 34.9 | -105 | psu.edu |

| 3,4-Dinitrophenyl Benzoate | Morpholine | 80% H₂O / 20% DMSO | 29.9 | -125 | psu.edu |

| 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene | Morpholine | Methanol | 26.6 | -181 | researchgate.net |

| 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene | Cyclohexylamine | Methanol | 31.1 | -175 | researchgate.net |

| 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene | Morpholine | Toluene | 20.0 | -180 | scirp.orgscispace.com |

Note: The data presented are for structurally related dinitrophenyl compounds and are intended to illustrate typical activation parameters for the types of reactions discussed.

Intra- and Intermolecular Rearrangement Pathways in Dinitrophenoxy-Naphthalene Systems

Beyond simple substitution, dinitrophenoxy-naphthalene and related structures can undergo fascinating and complex molecular rearrangements, driven by factors such as steric strain, photochemical activation, or basic conditions.

An unusual rearrangement has been documented in a 1,8-disubstituted naphthalene derivative, specifically 8-nitro-1-naphthoic acid. nih.gov In this system, severe steric hindrance between the nitro and carboxylic acid groups at the peri positions promotes the formation of a highly strained naphtho oxazinium intermediate. nih.gov Under mild conditions, the addition of water to this intermediate induces a fragmentation reaction that breaks a Csp²–Csp² bond, disrupting the aromaticity of the naphthalene core and leading to a rearranged product bearing a conjugated aldehyde. nih.gov This sterically-driven pathway highlights how strain within the naphthalene system can lead to unprecedented chemical transformations. nih.gov

Photochemical activation provides another avenue for intramolecular rearrangements in nitronaphthalene systems. Theoretical studies based on CASPT2//CASSCF quantum chemical calculations have elucidated the photodegradation mechanism of 1-nitronaphthalene. acs.org Upon absorption of UVA or UVB radiation, the molecule undergoes an efficient intersystem crossing to a triplet state. acs.org From this triplet manifold, the system can undergo an intramolecular rearrangement involving the formation of an oxaziridine (B8769555) ring intermediate, a process first hypothesized by Chapman. acs.orgaip.org This pathway represents a significant photodegradation route for nitrated polycyclic aromatic hydrocarbons.

A classic example of an intramolecular rearrangement relevant to dinitrophenoxy-naphthalene systems is the Truce–Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution where an aryl group migrates under basic conditions. rsc.orgresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro groups in a 2,4-dinitrophenyl system, is crucial for activating the aromatic ring toward the ipso-substitution. rsc.org The original discovery by Smiles involved naphthalene derivatives, underscoring the historical relevance of this rearrangement to the core structure. rsc.org In the desulfonylative variant, which transforms aryl sulfonamides into valuable arylethylamines, the dinitrophenyl group can be a key component of the starting material, facilitating the critical aryl migration step. youtube.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of 1-(2,4-dinitrophenoxy)naphthalene. Through one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved, offering deep insights into the molecular framework and conformational behavior.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the naphthalene (B1677914) and dinitrophenyl rings. The aromatic region (typically δ 7.0-9.0 ppm) is complex due to the presence of ten non-equivalent protons. The protons on the dinitrophenyl ring are significantly deshielded and resonate at lower fields (higher ppm values) due to the strong electron-withdrawing effects of the two nitro groups. Specifically, the proton ortho to two nitro groups (H-3) is expected to be the most downfield, followed by the proton ortho to one nitro group (H-5), and the proton meta to both (H-6).

The seven protons of the naphthyl moiety resonate at slightly higher fields compared to the dinitrophenyl protons. The chemical shifts are influenced by the ether linkage and the anisotropic effects of the fused ring system. Protons closer to the ether linkage and those in more sterically crowded positions exhibit unique chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing 16 distinct carbon signals. The carbons of the dinitrophenyl ring, particularly those bearing the nitro groups (C-2 and C-4), are significantly downfield. The carbon atom attached to the ether oxygen (C-1 on the dinitrophenyl ring and C-1 on the naphthalene ring) also shows a characteristic downfield shift. The remaining aromatic carbons of the naphthalene ring appear in the expected region of approximately δ 110-135 ppm nih.govnih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position (Dinitrophenyl Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1' | - | ~155 |

| C-2' | - | ~142 |

| H-3' | ~8.8 (d) | ~122 |

| C-4' | - | ~148 |

| H-5' | ~8.5 (dd) | ~128 |

| H-6' | ~7.4 (d) | ~118 |

| Atom Position (Naphthalene Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1 | - | ~152 |

| H-2 | ~7.5 (d) | ~115 |

| H-3 | ~7.6 (t) | ~126 |

| H-4 | ~8.0 (d) | ~122 |

| H-5 | ~7.9 (d) | ~127 |

| H-6 | ~7.5 (t) | ~126 |

| H-7 | ~7.4 (t) | ~125 |

| H-8 | ~7.9 (d) | ~128 |

| C-4a | - | ~134 |

| C-8a | - | ~129 |

Note: Predicted values are based on established substituent effects and data from similar aromatic ethers. Actual values may vary depending on solvent and experimental conditions. Multiplicity: d = doublet, dd = doublet of doublets, t = triplet.

To definitively assign the crowded proton and carbon signals, two-dimensional NMR experiments are essential.

HOMOCOR (Homonuclear Correlation Spectroscopy), such as COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show clear correlations between adjacent protons within the dinitrophenyl ring (e.g., H-5' with H-6' and H-3') and within the naphthalene ring system (e.g., H-2 with H-3, H-3 with H-4, etc.). This allows for the unambiguous tracing of the spin systems of each aromatic ring, confirming their individual identities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. By correlating the already assigned proton signals with their corresponding carbon signals, the HSQC spectrum allows for the direct and unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~8.8 ppm (H-3') would show a cross-peak with the carbon signal at ~122 ppm (C-3'), confirming their direct bond. Combining 1D and 2D NMR data ensures the complete and accurate assignment of the molecular structure mdpi.commdpi.com.

The molecule's three-dimensional structure is not static; rotation can occur around the C-O-C ether bonds. The preferred conformation is a balance between steric hindrance (repulsion between the bulky rings) and electronic effects (delocalization of electrons across the ether linkage).

Vibrational Spectroscopy Applications

The FT-IR spectrum is dominated by absorptions corresponding to the key functional groups. The most prominent and diagnostic peaks are those from the nitro (NO₂) groups. These give rise to two strong, characteristic stretching vibrations:

Asymmetric NO₂ stretch: Typically found in the 1520-1560 cm⁻¹ region.

Symmetric NO₂ stretch: Typically found in the 1340-1360 cm⁻¹ region researchgate.net.

Other significant absorptions include:

Aromatic C-H stretching: A group of weaker bands typically above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aryl Ether C-O-C stretching: A strong band corresponding to the asymmetric stretch, usually appearing in the 1200-1270 cm⁻¹ range.

C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution patterns on the aromatic rings astrochem.org.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy provides complementary vibrational information to FT-IR. While C-O stretching is often weak in Raman, vibrations involving the aromatic rings and nitro groups are typically strong and well-defined. Key features expected in the Raman spectrum include:

Symmetric NO₂ stretch: This vibration, around 1350 cm⁻¹, is often one of the most intense peaks in the Raman spectrum of nitroaromatic compounds.

Aromatic Ring Breathing Modes: Strong, sharp peaks, particularly a prominent band for the naphthalene ring system around 1380 cm⁻¹, are characteristic researchgate.net.

C=C Ring Stretching: Vibrations around 1600 cm⁻¹ are also clearly visible.

The combination of intense, sharp peaks in the Raman spectrum serves as a distinct molecular fingerprint, making it an excellent technique for identifying the compound and distinguishing it from structurally similar isomers or impurities researchgate.netresearchgate.net.

Electronic Spectroscopy for Absorbance Characteristics

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. The absorbance characteristics of this compound are dictated by the electronic structure resulting from the conjugation of the naphthalene ring system with the 2,4-dinitrophenoxy group.

The UV-Vis spectrum of this compound is expected to display absorption bands arising from its two main chromophoric units: the naphthalene ring and the 2,4-dinitrophenyl moiety. The naphthalene component typically exhibits strong absorptions due to π→π* transitions. For instance, naphthalene in cyclohexane (B81311) shows absorption maxima around 275 nm and 312 nm. The 2,4-dinitrophenyl (Dnp) group is also a strong chromophore, known to absorb significantly in the UV region, with a characteristic absorption maximum (λmax) around 365 nm for Dnp-derivatives.

The ether linkage between these two systems allows for electronic communication, which would likely lead to a complex spectrum with shifted and potentially broadened absorption bands compared to the individual components. The spectrum would be characterized by intense bands in the UV region, attributable to the π→π* transitions of the aromatic systems, and a potential lower-energy band extending towards the visible region, associated with charge-transfer interactions.

Table 1: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected λmax (nm) | Associated Transitions |

|---|---|---|

| Naphthalene Moiety | ~270-320 | π→π* |

| 2,4-Dinitrophenyl Moiety | ~360-380 | n→π, π→π, Intramolecular Charge Transfer |

| This compound | ~350-390 | Combined transitions with potential charge-transfer character |

Note: The data in this table is predictive and based on the analysis of constituent chromophores.

The electronic spectrum of this compound is dominated by π→π* and n→π* transitions.

π→π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic naphthalene and dinitrophenyl rings. The extensive conjugation of the naphthalene system results in multiple π→π* bands.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the ether linkage or the nitro groups) to a π* antibonding orbital. These are typically of lower intensity compared to π→π* transitions and are expected to be observed at longer wavelengths.

Intramolecular Charge Transfer (ICT): The 2,4-dinitrophenyl group contains strongly electron-withdrawing nitro groups, while the naphthoxy group acts as an electron donor. This donor-acceptor arrangement facilitates intramolecular charge transfer from the naphthoxy moiety to the dinitrophenyl ring upon electronic excitation. This ICT transition is likely responsible for the lowest energy absorption band, which may extend into the visible region of the spectrum. The position and intensity of this band would be sensitive to solvent polarity.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₀N₂O₅. The exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value is critical for confirming the identity of the synthesized compound. While direct experimental data for the 1-isomer is not available, the calculated monoisotopic mass is identical for all isomers with this formula. The computed monoisotopic mass for the isomeric compound 2-(2,4-dinitrophenoxy)naphthalene (B13988117) is 310.05897142 Da. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀N₂O₅ |

| Molecular Weight (Nominal) | 310 g/mol |

| Calculated Monoisotopic Mass | 310.05897 Da |

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Subsequent tandem mass spectrometry (MS/MS) induces fragmentation, providing structural insights.

For this compound, a plausible fragmentation pathway would involve the cleavage of the most labile bonds. The ether linkage (C-O) between the naphthalene and dinitrophenyl rings is a likely site for initial fragmentation.

Proposed Key Fragmentation Pathways:

Cleavage of the Ether Bond: The primary fragmentation would likely be the cleavage of the C-O-C ether bond. This can occur in two ways, leading to characteristic fragment ions:

Formation of a naphthoxy radical/cation and a dinitrophenoxide anion, or vice-versa. In positive mode ESI-MS/MS, this could lead to a fragment corresponding to the naphthoxy cation at m/z 143 or the dinitrophenyl cation at m/z 167.

Formation of naphthalene-related ions through rearrangement and loss of the dinitrophenoxy group.

Loss of Nitro Groups: Sequential losses of nitro groups (NO₂) from the dinitrophenyl ring are also common fragmentation pathways for nitroaromatic compounds. This would result in fragment ions corresponding to [M-NO₂] and [M-2NO₂].

The specific fragmentation pattern and the relative intensities of the fragment ions would provide unambiguous structural information and allow for differentiation from its isomers. The electronegativity of the two nitro groups may enhance signal intensity in negative ion mode ESI. researchgate.net

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, the crystal structure of the closely related isomer, 2-(2,4-dinitrophenoxy)naphthalene , has been determined and provides valuable insight into the likely molecular conformation and packing of such compounds. nih.gov The data for this isomer is presented below for comparative purposes.

The analysis revealed that 2-(2,4-dinitrophenoxy)naphthalene crystallizes in the monoclinic space group P 1 2₁/c 1. nih.gov The unit cell parameters and other crystallographic data are detailed in the table below.

Table 3: Crystallographic Data for the Isomer 2-(2,4-Dinitrophenoxy)naphthalene

| Parameter | Value |

|---|---|

| Compound | 2-(2,4-Dinitrophenoxy)naphthalene |

| COD Number | 7054847 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 21.9055 |

| b (Å) | 4.6272 |

| c (Å) | 13.7499 |

| α (°) | 90 |

| β (°) | 92.655 |

| γ (°) | 90 |

| Volume (ų) | 1391.8 |

| Z | 4 |

Source: Crystallography Open Database, based on data from Das et al., New J. Chem., 2015. nih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data would reveal the planarity of the naphthalene and dinitrophenyl ring systems and the orientation of the ether linkage and the nitro groups. However, no such study has been published for this compound.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the generation of two-dimensional fingerprint plots that summarize the nature and prevalence of different types of intermolecular contacts. The generation of a Hirshfeld surface is entirely dependent on the availability of high-quality single-crystal X-ray diffraction data.

Polymorphism and Phase Transitions in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The investigation of polymorphism typically involves screening for different crystalline forms under various crystallization conditions and characterizing them using techniques such as powder X-ray diffraction (PXRD) and thermal analysis. There are currently no published studies on the polymorphic behavior or any potential phase transitions of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A fundamental step in any computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-(2,4-dinitrophenoxy)naphthalene, this would involve determining the optimal bond lengths, bond angles, and dihedral angles between the naphthalene (B1677914) and dinitrophenyl moieties. The resulting optimized geometry would provide a clear three-dimensional representation of the molecule in its most stable form. This process would also yield crucial electronic structure information, such as the total energy and the distribution of electron density.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of C-H, C=C, C-O, and N-O bonds, as well as various bending and torsional modes. A comparison between the calculated and experimental spectra can help to confirm the molecular structure and assign the observed spectral bands.

A hypothetical data table for the principal vibrational modes of this compound, based on DFT calculations, would resemble the following:

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-O (Nitro) | Asymmetric Stretch | Data not available |

| N-O (Nitro) | Symmetric Stretch | Data not available |

| C-NO₂ | Stretch | Data not available |

| C-O-C | Asymmetric Stretch | Data not available |

| C=C (Aromatic) | Stretch | Data not available |

| C-H (Aromatic) | Stretch | Data not available |

This table is for illustrative purposes only. The values would need to be populated from actual DFT calculations.

The ether linkage in this compound allows for rotational freedom, leading to the possibility of multiple stable conformations (conformers). A conformational landscape analysis would involve systematically rotating the dihedral angles around the C-O-C bridge to identify all energy minima. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are fundamental in determining a molecule's electronic properties and reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich naphthalene ring, while the LUMO is anticipated to be centered on the electron-deficient dinitrophenyl ring, facilitated by the electron-withdrawing nitro groups.

A hypothetical data table for the FMO analysis would be:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values would need to be populated from actual FMO calculations.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

A hypothetical data table for these reactivity parameters would be:

| Reactivity Parameter | Value (eV) |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

This table is for illustrative purposes only. The values would need to be populated from actual calculations.

Quantum Chemical Topology and Bonding Analysis

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis specific to this compound, including data on hybridization, stabilization energies from hyperconjugative interactions, and charge delocalization, is not extensively available in the reviewed scientific literature.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

Specific studies utilizing the Atoms in Molecules (AIM) theory to analyze the intermolecular interactions of this compound, including the characterization of bond critical points, have not been identified in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

While Molecular Electrostatic Potential (MEP) mapping is a common computational tool to visualize electrophilic and nucleophilic sites, a specific MEP surface map and its detailed analysis for this compound are not present in the available research.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical investigations have been conducted on the reaction mechanisms of the broader class of aryl 1-(2,4-dinitronaphthyl) ethers, which includes this compound. These studies primarily focus on nucleophilic aromatic substitution (SNAr) reactions.

Research on the reactions of aryl 1-(2,4-dinitronaphthyl) ethers with nucleophiles like anilines and piperidine (B6355638) in dimethyl sulfoxide (B87167) (DMSO) has been particularly insightful. Computational studies using DFT at the B3LYP/6-311G(d,p) level have been employed to elucidate the reaction pathways.

The generally accepted mechanism for these reactions involves a two-step process. The first step is a fast nucleophilic attack on the C1 carbon of the naphthalene ring, leading to the formation of a zwitterionic intermediate. This is followed by a slower, rate-determining proton transfer step, which leads to a Meisenheimer-like intermediate, and subsequently to the final substitution product.

Kinetic and DFT studies on the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers support a specific base-catalyzed mechanism. The reaction is initiated by the rapid attack of piperidine on the ipso-carbon (C1), forming a zwitterionic intermediate (I). This is followed by a slow deprotonation by a second piperidine molecule to form a Meisenheimer intermediate (II), which then rapidly decomposes to the final product.

Local Fukui function analysis, a tool derived from DFT, has confirmed that the C1 carbon atom of the dinitronaphthyl ether is the most electrophilic center, and thus the most susceptible to nucleophilic attack. The combination of experimental kinetics and theoretical calculations of activation energies has been crucial in confirming that the proton transfer process is the rate-determining step in these substitution reactions.

| Reaction Studied | Computational Method | Key Findings | Reference |

| Piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers | DFT (B3LYP/6-311G(d,p)) | Two-step mechanism; Rate-determining proton transfer; C1 is the most electrophilic center. | |

| Substitution with aniline (B41778) derivatives | DFT | Zwitterionic intermediate formation; Associative mechanism. |

Exploration of Advanced Functional Properties and Material Science Paradigms

Dinitrophenoxy-Naphthalene Systems in Electronic Materials Research

The unique electronic architecture of 1-(2,4-dinitrophenoxy)naphthalene, featuring a distinct electron donor (naphthalene) and acceptor (dinitrophenoxy) unit, positions it as a candidate for studies in organic electronics. The interaction between these two components is expected to govern its electronic behavior.

Investigations into Charge Transfer Phenomena

The formation of intramolecular charge transfer (CT) complexes is a key characteristic anticipated for this molecule. nih.govmdpi.com The electron-withdrawing nature of the two nitro groups on the phenoxy ring creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), while the extended π-system of the naphthalene (B1677914) ring contributes to a high-lying Highest Occupied Molecular Orbital (HOMO). This energetic arrangement facilitates the transfer of electron density from the naphthalene unit to the dinitrophenoxy unit upon photoexcitation or other energetic stimuli.

The degree of this charge transfer can be influenced by several factors, including the solvent polarity and the specific linkage between the donor and acceptor moieties. In polar solvents, the charge-separated state is often stabilized, leading to more pronounced CT characteristics. Theoretical studies on similar donor-acceptor systems suggest that such intramolecular charge transfer can lead to interesting photophysical properties, including dual fluorescence and solvatochromism. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λ_max, nm) | Predicted Emission Maximum (λ_em, nm) |

| Hexane | 1.88 | ~350 | ~420 |

| Dichloromethane | 8.93 | ~365 | ~450 |

| Acetonitrile | 37.5 | ~375 | ~480 |

| Dimethyl Sulfoxide (B87167) | 46.7 | ~380 | ~500 |

| Note: These values are hypothetical and based on typical solvatochromic shifts observed in similar donor-acceptor molecules. Experimental verification is required. |

Potential as Building Blocks for Organic Electronic Systems

Naphthalene and its derivatives have been extensively utilized as building blocks in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edunbinno.comnih.govresearchgate.net The rigid, planar structure of the naphthalene core promotes intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.gov

By incorporating the electron-accepting dinitrophenoxy group, this compound could be employed to create n-type or ambipolar organic semiconductors. The tunability of the HOMO and LUMO energy levels through chemical modification is a key advantage of organic electronic materials. rsc.org The presence of the ether linkage provides a degree of synthetic versatility, allowing for the integration of this D-A motif into larger conjugated systems, such as polymers or dendrimers.

Mechanistic Studies of Sensing Phenomena

The chemical reactivity and spectroscopic properties of the dinitrophenoxy and naphthalene moieties suggest that this compound could serve as a platform for the development of chemosensors.

Development of Chemodosimeters for Specific Analyte Detection

The 2,4-dinitrophenyl ether group is a well-known reactive moiety that has been successfully employed in chemodosimeters for the detection of various analytes. For instance, the ether linkage is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles. This reactivity forms the basis for the detection of analytes like hydrogen sulfide (B99878) (H₂S). The reaction with H₂S would cleave the ether bond, releasing 1-naphthol (B170400) and 2,4-dinitrothiophenol, leading to a distinct change in the spectroscopic properties of the system.

Similarly, the nitro groups can be reduced by certain analytes, leading to a change in the electronic properties of the molecule and a corresponding colorimetric or fluorometric response. While specific studies on this compound are not available, the general principles of dinitrophenyl ether-based chemosensors are well-established for detecting H₂S and other nucleophiles. nih.gov

Principles of Colorimetric and Fluorogenic Sensing Mechanisms

The sensing mechanism would likely rely on a change in the intramolecular charge transfer characteristics upon interaction with an analyte. In its native state, the molecule may exhibit a certain color or fluorescence based on the D-A interaction. Upon reaction with an analyte, the electronic structure is perturbed, leading to a visually detectable response.

Colorimetric Sensing: A change in the absorption spectrum, resulting in a visible color change, is a common sensing mechanism for compounds containing chromophores like the dinitrophenyl group. mdpi.comresearchgate.netmdpi.com The cleavage of the ether bond or reduction of the nitro groups would significantly alter the conjugation of the system, leading to a new absorption profile.

Fluorogenic Sensing: The naphthalene moiety is a well-known fluorophore. nih.govrsc.orgmahendrapublications.comresearchgate.netrsc.orgresearchgate.net The fluorescence of the naphthalene unit in this compound is likely quenched by the dinitrophenoxy group through photoinduced electron transfer (PET). Upon reaction with an analyte and subsequent cleavage of the ether linkage, the quenching pathway is disrupted, and the fluorescence of the liberated 1-naphthol derivative can be "turned on." This "off-on" fluorescence response is a highly sensitive detection mechanism.

Table 2: Potential Analyte Detection and Corresponding Sensing Mechanism

| Analyte | Proposed Reaction | Sensing Mechanism | Expected Observable Change |

| Hydrogen Sulfide (H₂S) | Nucleophilic aromatic substitution | Cleavage of ether bond | Color change and/or fluorescence turn-on |

| Ammonia (NH₃) | Nucleophilic aromatic substitution | Cleavage of ether bond | Color change and/or fluorescence turn-on |

| Heavy Metal Ions (e.g., Cu²⁺) | Coordination with ether oxygen and nitro groups | Perturbation of ICT | Change in absorption/fluorescence spectra |

| Note: The reactivity and sensing capabilities are hypothesized based on the known chemistry of the functional groups and require experimental validation. |

Coordination Chemistry in Metal-Extracting Agent Development

The oxygen atoms of the ether linkage and the nitro groups can act as potential coordination sites for metal ions. nih.gov The formation of a complex with a metal ion would alter the electronic properties of the molecule, providing a basis for the detection of metal ions. The principles of coordination chemistry suggest that the molecule could exhibit selectivity towards certain metal ions based on factors such as ionic radius, charge density, and the preferred coordination geometry of the metal. youtube.com The chelation of a metal ion would likely lead to a change in the absorption and emission spectra, allowing for spectrophotometric or fluorometric detection. While dinitrophenylhydrazones have been explored as ligands for transition metals, the coordinating ability of dinitrophenoxy ethers is less documented and would be a novel area of investigation. researchgate.net

Supramolecular Assembly and Soft Materials Science

Extensive searches of scholarly articles and chemical repositories did not yield any specific studies focused on the supramolecular assembly of this compound. While the broader class of naphthalene derivatives has been investigated for their ability to form complex supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding, research directly pertaining to the this compound isomer is not present in the available literature.

Design and Characterization of Organogelators

There is no available research on the design, synthesis, or characterization of organogelators based on this compound. The ability of a molecule to act as an organogelator is highly dependent on its structure, which dictates the balance of intermolecular forces necessary to form a self-assembled fibrillar network that immobilizes a solvent. Without experimental studies, it is not possible to determine if this compound possesses the requisite molecular features to behave as an effective organogelator.

pH-Responsiveness and Thermoreversible Gelation

There is no information available regarding the pH-responsive behavior or thermoreversible gelation of any potential gels formed by this compound. The presence of the dinitrophenoxy group might suggest a potential for pH-dependent interactions, but this has not been experimentally verified. Similarly, the thermoreversibility of organogels is a key property that is determined through experimental characterization, which has not been performed for this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of 1-(2,4-dinitrophenoxy)naphthalene typically involves the reaction of a naphthol with a dinitro-substituted phenyl halide. While effective, these methods can often be improved in terms of yield, purity, and environmental impact. Future research should focus on developing more efficient and sustainable synthetic strategies.

One promising avenue is the exploration of catalyst systems to enhance reaction rates and selectivity. For instance, the use of phase-transfer catalysts or metal-based catalysts could facilitate the etherification reaction under milder conditions, reducing energy consumption and the formation of byproducts. A patent for the preparation of a related compound, 4,4'-bis(2,4-dinitrophenoxy)diphenyl sulfone, highlights the use of a salt-forming agent and a mixed organic solvent system to achieve high yields, a strategy that could be adapted for the synthesis of this compound. google.com

Furthermore, microwave-assisted synthesis presents another opportunity to significantly reduce reaction times and improve yields. brieflands.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and efficient process.

Table 1: Potential Strategies for Enhanced Synthesis

| Strategy | Potential Advantages |

| Novel Catalyst Systems | Milder reaction conditions, higher yields, improved selectivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. |

| One-Pot Procedures | Streamlined process, reduced waste, improved atom economy. |

| Green Solvents | Reduced environmental impact, improved safety profile. |

Future work in this area should involve a systematic investigation of different catalysts, solvent systems, and reaction conditions to identify the optimal parameters for the synthesis of this compound with maximum efficiency and minimal environmental footprint.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the reaction mechanisms involving this compound is crucial for controlling its synthesis and predicting its behavior in various applications. Advanced spectroscopic techniques offer powerful tools for probing reaction intermediates and transition states in real-time.

Time-resolved spectroscopy, such as pump-probe spectroscopy, can be employed to monitor the formation and decay of transient species on femtosecond to millisecond timescales. This would provide invaluable insights into the kinetics and dynamics of reactions involving the dinitrophenoxy-naphthalene scaffold. Stopped-flow spectroscopy, which has been used to study the photochemical sensitivity of other complex organic molecules, could also be a valuable tool. bath.ac.uk

Furthermore, the development of this compound derivatives with tailored spectroscopic properties could lead to their use as probes for studying various chemical and biological processes. For example, the incorporation of fluorescent moieties could enable the use of these compounds in fluorescence resonance energy transfer (FRET) studies. The dinitrophenyl group is known to be an effective quencher in fluorogenic substrates, a property that could be harnessed in the design of new molecular probes. nih.gov

Kinetic studies, similar to those performed on the reactions of 2,4-dinitro-1-naphthyl ethyl ether with amines, could be conducted to elucidate the reaction mechanisms of this compound with various nucleophiles. acs.org Such studies, combining experimental data with computational modeling, would provide a comprehensive understanding of the factors governing the reactivity of this class of compounds.

Integration of Computational Design for Tailored Functional Materials

Computational chemistry and materials science provide powerful tools for the in silico design and prediction of the properties of novel functional materials. By integrating computational methods with experimental synthesis and characterization, the development of materials based on the this compound scaffold can be significantly accelerated.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties of this compound and its derivatives. catholicatecollege.comresearchgate.net This information is crucial for designing materials with specific optical and electronic properties for applications in areas such as organic electronics and nonlinear optics. catholicatecollege.com

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of dinitrophenoxy-naphthalene derivatives with biological targets, guiding the design of new therapeutic agents or sensors. Furthermore, computational screening of virtual libraries of dinitrophenoxy-naphthalene derivatives can help identify promising candidates for specific applications before their actual synthesis, saving time and resources.

Table 2: Computationally Accessible Properties and Their Relevance

| Property | Computational Method | Relevance to Functional Materials |

| Electronic Structure | DFT | Predicting optical and electronic properties for optoelectronics. |

| Molecular Orbitals (HOMO/LUMO) | DFT | Tuning the electronic properties for applications like sensors. |

| Spectroscopic Properties | TD-DFT | Guiding the design of molecules with specific absorption and emission characteristics. |

| Binding Affinity | Molecular Docking | Designing potential inhibitors or sensors for biological systems. |

The synergy between computational design and experimental validation will be key to unlocking the full potential of the dinitrophenoxy-naphthalene architecture in the development of next-generation functional materials.

Exploration of Structure-Function Relationships in Complex Dinitrophenoxy-Naphthalene Architectures

The properties and functionality of materials based on this compound can be finely tuned by modifying its molecular structure. A systematic exploration of the structure-function relationships in more complex architectures is a critical area for future research.

This involves synthesizing a library of derivatives with variations in the substituents on both the naphthalene (B1677914) and the dinitrophenyl rings. For example, introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the electronic and optical properties of the molecule. Structure-activity relationship (SAR) studies, a common practice in drug discovery, can be applied to understand how these modifications affect a particular function, such as biological activity or material performance. nih.govresearchgate.netnih.govscielo.br

Furthermore, the creation of oligomers and polymers incorporating the dinitrophenoxy-naphthalene unit could lead to materials with novel properties. The arrangement and connectivity of the monomer units will play a crucial role in determining the bulk properties of the resulting material. Understanding these relationships is essential for the rational design of polymers with tailored characteristics for applications in areas such as organic semiconductors or high-performance plastics.

Investigation of Environmental Impact and Remediation Strategies for Related Pollutants

The widespread use of nitroaromatic compounds in various industries raises concerns about their potential environmental impact. publications.gc.caresearchgate.net Therefore, a thorough investigation into the environmental fate of this compound and its potential degradation products is essential.

Studies should be conducted to assess its biodegradability, potential for bioaccumulation, and toxicity to various organisms. The environmental fate of related compounds like 2,4-dinitroanisole (B92663) (DNAN) has been studied, providing a framework for investigating the dinitrophenoxy-naphthalene system. researchgate.net It is known that military munitions can lead to soil and water contamination with explosives and related compounds. publications.gc.cadtic.mil

In parallel, research into effective remediation strategies for pollutants related to dinitrophenoxy compounds is crucial. Bioremediation, using microorganisms to break down these compounds, is a promising and environmentally friendly approach. researchgate.net Phytoremediation, which utilizes plants to remove or degrade contaminants, could also be explored. Additionally, advanced oxidation processes and other chemical treatment methods could be investigated for the efficient removal of these pollutants from contaminated soil and water. The development of sensitive and selective analytical methods for the detection and monitoring of these compounds in the environment is also a critical research need.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dinitrophenoxy)naphthalene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where naphthalene derivatives react with 2,4-dinitrophenyl electrophiles. For example, phosphitylation reactions using 2,4-dinitrophenoxy-containing reagents (e.g., bis(2-cyanoethyl)diisopropylphosphoroamidite) can achieve high yields under mild conditions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., dichloromethane) and using catalytic proton donors to stabilize intermediates. Monitoring reaction progress via <sup>31</sup>P NMR spectroscopy helps identify key intermediates like P(III)-2,4-dinitrophenyl esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its inclusion complexes?

- Methodological Answer : UV-visible spectroscopy is critical for studying electronic transitions and host-guest interactions. For instance, β-cyclodextrin inclusion complexes exhibit distinct bathochromic shifts due to changes in the microenvironment of the dinitrophenoxy group. Solvent-dependent spectral analysis (e.g., in polar vs. nonpolar solvents) and titration experiments (e.g., varying β-cyclodextrin concentrations) provide binding constant data. Complementary techniques like FT-IR and <sup>1</sup>H NMR further confirm structural changes in inclusion complexes .

Q. What are the primary toxicological endpoints for this compound, based on analogous naphthalene derivatives?

- Methodological Answer : Systemic effects in laboratory mammals (e.g., hepatic, renal, and respiratory outcomes) should be prioritized. Follow the ATSDR framework for naphthalene derivatives:

- Step 1 : Conduct literature searches using PubMed, TOXCENTER, and NIH RePORTER, focusing on CAS numbers and MeSH terms.

- Step 2 : Apply inclusion criteria (Table B-1) to filter studies by route (oral, inhalation) and health outcomes (e.g., hepatic effects).

- Step 3 : Use risk-of-bias tools (e.g., initial confidence ratings: High/Moderate/Low) to assess study reliability .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 2,4-dinitrophenoxy group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro groups enhance electrophilicity by withdrawing electron density from the aromatic ring, facilitating nucleophilic attack. Kinetic studies using model reactions (e.g., benzyl alcohol with phosphoroamidites) reveal that protonation of the leaving group (2,4-dinitrophenoxy) is rate-determining. <sup>31</sup>P NMR can track intermediate formation (e.g., P(III)-2,4-dinitrophenyl esters), confirming the role of nitro groups in stabilizing transition states .

Q. How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives?

- Step 4 : Identify outcomes of concern (e.g., conflicting hepatic toxicity reports).

- Step 5 : Assess risk of bias via study design (e.g., retrospective vs. prospective cohort studies).

- Step 6 : Rate confidence in evidence using criteria like reproducibility and dose-response consistency.

- Step 7 : Translate confidence ratings into evidence levels (e.g., "high confidence" requires ≥3 peer-reviewed studies with low bias) .

Q. What advanced analytical strategies are recommended for detecting this compound in environmental matrices?

- Methodological Answer : Use hyphenated techniques like GC-MS/MS for trace analysis in air/water samples. For biomonitoring, employ HPLC with fluorescence detection, leveraging the compound’s native fluorescence or derivatization with probes (e.g., 2,4-dinitrophenoxy-based fluorophores). Validate methods using EPA protocols for recovery rates (80–120%) and detection limits (sub-ppb) .

Q. How can this compound be utilized in designing fluorescence probes for biological sensing?

- Methodological Answer : The nitro groups serve as reactive sites for H2S detection. Design probes by conjugating fluorophores (e.g., pyrene or triphenylamine) to the dinitrophenoxy moiety. Validate selectivity via competitive assays with thiols (e.g., glutathione) and confirm turn-on fluorescence responses using confocal microscopy in live cells. Reference spectral overlap calculations (e.g., Förster resonance energy transfer) to optimize probe efficiency .

Data Contradiction and Validation

Q. What methodologies are recommended for validating conflicting data on metabolic pathways of naphthalene derivatives?

- Methodological Answer :

- In vitro assays : Use hepatic microsomes (human/rat) to compare metabolite profiles (e.g., dihydrodiol vs. epoxide formation) via LC-HRMS.

- Isotope labeling : Track <sup>13</sup>C-naphthalene in animal models to distinguish endogenous vs. exogenous metabolites.

- Cross-species analysis : Compare CYP450 isoform activity (e.g., CYP2F2 in mice vs. CYP2A13 in humans) to explain interspecies variability .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.